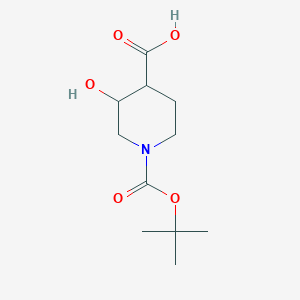

1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid

Description

Molecular Structure and Conformational Analysis

The molecular structure of 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid exhibits the characteristic six-membered saturated heterocyclic piperidine ring system with molecular formula C₁₁H₁₉NO₅ and molecular weight of 245.27 g/mol. The compound features three distinct functional groups: a tert-butoxycarbonyl group attached to the nitrogen atom at position 1, a hydroxyl group at position 3, and a carboxylic acid functionality at position 4 of the piperidine ring. This substitution pattern creates multiple chiral centers and potential for diverse conformational arrangements that significantly influence the compound's chemical behavior.

Conformational analysis of substituted piperidines reveals complex interconversion processes involving ring inversion and nitrogen inversion mechanisms. Research on related piperidine derivatives demonstrates that the chair conformation represents the most stable arrangement, with barriers to ring inversion typically ranging around 10.4 kcal/mol. The presence of multiple substituents in 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid introduces additional conformational complexity, as each substituent exhibits preferences for axial or equatorial orientations based on steric and electronic factors.

The hydroxyl group at position 3 demonstrates preferential equatorial orientation to minimize steric interactions with neighboring hydrogen atoms and the bulky tert-butoxycarbonyl group. Similarly, the carboxylic acid functionality at position 4 adopts conformations that optimize hydrogen bonding opportunities while reducing unfavorable steric clashes. The tert-butoxycarbonyl protecting group, with its substantial steric bulk, significantly influences the overall molecular geometry by restricting certain conformational pathways and stabilizing specific spatial arrangements.

Detailed conformational studies reveal that the compound exists as a dynamic equilibrium of multiple conformers in solution, with interconversion rates dependent on temperature and solvent conditions. The energy differences between major conformers remain relatively small, typically within 0.8 kcal/mol, allowing for facile interconversion under ambient conditions. This conformational flexibility contributes to the compound's versatility in synthetic applications while presenting challenges for precise structural characterization in solution-state studies.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification of 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the tert-butyl group appearing as a singlet around 1.5 parts per million, while the piperidine ring protons exhibit complex multipicity patterns reflecting their unique chemical environments. The hydroxyl proton typically appears as a broad signal that may exchange with deuterium oxide, confirming the presence of the free hydroxyl functionality.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic signals for the carbonyl carbons of both the tert-butoxycarbonyl protecting group and the carboxylic acid functionality, appearing in the range of 150-180 parts per million. The tert-butyl carbon atoms produce distinct signals around 28 parts per million, while the piperidine ring carbons exhibit chemical shifts influenced by their proximity to electron-withdrawing groups and heteroatoms.

Infrared spectroscopy reveals characteristic absorption bands that provide definitive identification of functional groups present in the molecule. The carboxylic acid functionality exhibits broad absorption around 2500-3300 cm⁻¹ corresponding to the hydroxyl stretch, with sharp carbonyl absorption near 1700 cm⁻¹. The tert-butoxycarbonyl group displays characteristic carbonyl absorption around 1750 cm⁻¹, distinguishable from the carboxylic acid carbonyl due to different electronic environments. Hydroxyl stretching vibrations appear in the 3200-3600 cm⁻¹ region, while carbon-hydrogen stretching modes of the aliphatic groups contribute absorption bands in the 2800-3000 cm⁻¹ range.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. Electrospray ionization mass spectrometry typically produces protonated molecular ions at mass-to-charge ratio 246, corresponding to the addition of a proton to the neutral molecule. Characteristic fragmentation includes loss of the tert-butoxycarbonyl group (mass loss of 100 units) and subsequent breakdown of the piperidine ring system. These fragmentation patterns provide structural confirmation and assist in distinguishing this compound from closely related isomers and analogs.

Thermodynamic and Kinetic Properties (Stability, Solubility, Degradation Pathways)

The thermodynamic stability of 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid depends significantly on environmental conditions including temperature, pH, and presence of catalytic species. The tert-butoxycarbonyl protecting group exhibits acid-labile characteristics, undergoing hydrolysis under mildly acidic conditions to yield the corresponding amino acid derivative. This deprotection reaction proceeds through a well-established mechanism involving protonation of the carbonyl oxygen followed by elimination of carbon dioxide and isobutylene.

Solubility characteristics demonstrate moderate water solubility influenced by the presence of both hydrophilic (hydroxyl and carboxylic acid) and hydrophobic (tert-butyl) groups within the molecular structure. The compound exhibits enhanced solubility in polar protic solvents such as methanol and ethanol, while showing limited solubility in nonpolar organic solvents. pH significantly affects solubility behavior, with increased solubility observed under basic conditions due to deprotonation of the carboxylic acid functionality.

Thermal stability analysis reveals that the compound begins to undergo decomposition at elevated temperatures, with initial degradation typically occurring around 150-200°C. The primary thermal degradation pathway involves elimination of the tert-butoxycarbonyl group, followed by decarboxylation and subsequent ring opening reactions. These thermal processes proceed through radical mechanisms that can be influenced by the presence of oxygen and other reactive species in the environment.

Chemical stability studies demonstrate that the compound remains stable under neutral aqueous conditions for extended periods when stored at ambient temperature. However, exposure to strong acids or bases accelerates degradation processes, with acid-catalyzed deprotection representing the most facile degradation pathway. Oxidative conditions can lead to hydroxyl group oxidation and potential ring opening, while strong reducing environments may affect the carbonyl functionalities. Understanding these stability parameters proves crucial for proper storage, handling, and synthetic applications of this valuable intermediate compound.

Crystallographic and Computational Modeling Studies

Crystallographic investigations of 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid and related piperidine derivatives provide detailed insights into solid-state molecular geometry and intermolecular interactions. Studies on similar compounds reveal that piperidine derivatives can adopt various conformational arrangements in the crystalline state, with hydrogen bonding patterns playing crucial roles in determining crystal packing arrangements. The presence of multiple hydrogen bond donors and acceptors in this compound creates opportunities for extensive intermolecular interactions that stabilize specific conformations in the solid state.

Computational modeling studies employing density functional theory methods have been conducted on related hydroxypiperidine compounds to elucidate electronic structure and conformational preferences. Calculations using basis sets such as 6-311G(d,p) provide accurate predictions of molecular geometry, vibrational frequencies, and electronic properties. These computational investigations reveal that the chair conformation of the piperidine ring represents the global energy minimum, with substituent orientations optimized to minimize steric repulsion and maximize favorable electrostatic interactions.

Natural bond orbital analysis demonstrates significant charge delocalization within the molecule, particularly involving the nitrogen lone pair and adjacent carbonyl groups. Hyperconjugative interactions between carbon-hydrogen bonds and antibonding orbitals contribute to conformational stability and influence spectroscopic properties. These electronic effects prove particularly important in understanding the reactivity patterns and synthetic utility of this compound in various chemical transformations.

Molecular dynamics simulations provide insights into solution-phase conformational behavior and intermolecular interactions with solvent molecules. These studies reveal that the compound exhibits dynamic conformational behavior in solution, with rapid interconversion between energetically accessible conformers. Solvation studies demonstrate that polar solvents stabilize conformations that maximize hydrogen bonding opportunities with solvent molecules, while nonpolar environments favor conformations that minimize molecular surface area. These computational findings complement experimental observations and provide molecular-level understanding of the physicochemical properties that govern the compound's behavior in various chemical and biological systems.

Properties

IUPAC Name |

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZCQEWQJRFDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855701 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260876-51-4 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Resolution Method

This classical approach involves the resolution of racemic 3-hydroxypiperidine using chiral acids such as tartaric acid derivatives or camphorsulfonic acid salts, followed by protection of the amine group with tert-butoxycarbonyl (Boc).

- The racemic mixture of 3-hydroxypiperidine is separated into enantiomers by formation of diastereomeric salts.

- The desired (S)-enantiomer is isolated and then protected with tert-butyl dicarbonate to form the Boc-protected product.

- This method suffers from low overall yield and requires multiple purification steps, increasing cost and complexity.

Representative reaction scheme:

- Resolution of 3-hydroxypiperidine with chiral acid → isolation of (S)-3-hydroxypiperidine salt

- Treatment with tert-butyl dicarbonate → (S)-1-Boc-3-hydroxypiperidine

- Low yield due to incomplete resolution and losses during purification.

- Multiple unit operations increase production time and cost.

Biotransformation Method (Enzymatic Reduction)

Biocatalytic synthesis has emerged as a green and efficient alternative, using ketoreductases or carbonyl reductases to asymmetrically reduce N-Boc-piperidin-3-one to (S)-1-Boc-3-hydroxypiperidine.

- Starting from N-Boc-piperidin-3-one (NBPO), enzymatic asymmetric reduction occurs under mild conditions.

- High enantioselectivity and good yields are achieved.

- The process is environmentally friendly, avoiding harsh chemicals and conditions.

- N-Boc-piperidin-3-one is incubated with ketoreductase enzymes and cofactors.

- The reaction proceeds at ambient temperature, producing the (S)-hydroxy derivative with high optical purity.

- Mild reaction conditions.

- High yield and enantiomeric excess.

- Reduced environmental impact.

Multi-step Synthetic Route from Chiral Precursors (Patent CN105801518A)

A detailed synthetic method disclosed in patent CN105801518A involves multiple steps starting from (R)-glyceraldehyde acetonide, leading to the synthesis of (S)-1-Boc-3-hydroxypiperidine.

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| a | Reaction of triethyl phosphate with chloroacetonitrile, followed by addition of (R)-glyceraldehyde acetonide and sodium carbonate | Heating to 105°C, then reaction at ~13°C for 18h | Formation of intermediate acrylonitrile derivative |

| b | Hydrogenation of intermediate with palladium on carbon under H2 atmosphere | 15-20°C, 18h, normal pressure | Conversion to propionitrile derivative |

| c | pH adjustment and filtration | 15°C, 5.5h | Purification step |

| d | Reaction with p-toluenesulfonyl chloride for ester formation | 0-15°C, 16h | Activation for subsequent steps |

| e | Hydrogenation with Raney nickel | 75-85°C, 0.6-0.8 MPa, 15-20h | Reduction to (S)-3-hydroxypiperidine |

| f | Protection with bis(tert-butoxycarbonyl)oxide and sodium carbonate in dichloromethane | 10-20°C, 15-20h | Formation of (S)-1-Boc-3-hydroxypiperidine |

- Utilizes chiral starting material to ensure stereochemical control.

- High purity and yield of final product after crystallization.

- Detailed control of reaction conditions for each step.

Industrial Scale Synthesis (Patent CN105439939A)

An industrially relevant process focuses on the synthesis of (S)-N-Boc-3-hydroxypiperidine via pyroglutamate intermediates.

Process summary:

| Step | Description | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Hydrogenation of 3-hydroxypyridine to form intermediate | Hydrogenation conditions | - |

| 2 | Formation of (S)-3-hydroxy piperidine pyroglutamate by reflux in 95% ethanol, cooling to -5°C, filtration | 400 kg compound 2, 225 kg D-pyrrolidonecarboxylic acid, 500 L ethanol | 55% yield |

| 3 | Hydrolysis and Boc protection: Compound 4 treated with NaOH and tert-butyl dicarbonate | Room temperature, 4h reaction, extraction with ethyl acetate | 95% yield |

- The process enables large-scale production.

- Efficient Boc protection step with high yield.

- Recovery of resolving agents from aqueous phase enhances sustainability.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Chemical resolution | Racemic 3-hydroxypiperidine | Resolution with chiral acid, Boc protection | Low | Established, straightforward | Low yield, costly, multiple steps |

| Biotransformation | N-Boc-piperidin-3-one | Enzymatic asymmetric reduction | High | Mild conditions, high enantioselectivity | Requires enzyme availability |

| Multi-step chiral synthesis | (R)-glyceraldehyde acetonide | Multi-step synthesis with hydrogenation and protection | Moderate to high | High stereochemical control | Complex, multiple steps |

| Industrial pyroglutamate route | 3-hydroxypyridine | Hydrogenation, pyroglutamate formation, Boc protection | Moderate to high | Scalable, efficient Boc protection | Moderate yield in intermediate step |

Research Findings and Notes

- The enzymatic reduction of N-Boc-piperidin-3-one is currently favored for its efficiency and environmental benefits.

- Chemical resolution, while classical, is less favored due to low yield and operational complexity.

- Multi-step chiral syntheses provide stereochemical purity but involve lengthy procedures.

- Industrial methods optimize yield and scalability but may require complex intermediate handling.

- Recovery and reuse of reagents (e.g., resolving agents) improve process sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Removal of the tert-butoxycarbonyl group, yielding a free amine.

Scientific Research Applications

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structure allows for functionalization that can lead to the creation of complex molecules with therapeutic potential. Notably, it has been utilized in the synthesis of:

- L-Carnitine Precursors : The oxidation of cyclic ene-carbamates derived from 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid has been shown to yield N-Boc 4-aminobutyric acids, which are precursors to L-carnitine, a compound important for fatty acid metabolism and energy production in cells .

- Asymmetric Synthesis : This compound is instrumental in asymmetric synthesis processes, where it can be transformed into various chiral intermediates. Such transformations are critical in developing drugs that require specific stereochemistry for biological activity .

Medicinal Chemistry Applications

The compound's derivatives have been explored for their potential therapeutic effects:

- Antidepressant Activity : Research indicates that derivatives of 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid may exhibit antidepressant properties. These compounds are synthesized through modifications that enhance their interaction with neurotransmitter systems .

- Neurological Disorders : Compounds derived from this piperidine structure have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases .

Case Study 1: Synthesis of L-Carnitine Analogues

A study demonstrated the conversion of N-tert-butoxycarbonyl pyrroline into N-Boc 4-aminobutyric acids through RuO4 oxidation. This process highlighted the utility of 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid as a precursor in synthesizing L-carnitine analogues, which have shown promise in enhancing metabolic health .

Case Study 2: Antidepressant Derivatives

Research has indicated that modifications to the Boc-hydroxypiperidine framework can lead to compounds with significant antidepressant activity. These studies employed various synthetic routes to optimize the pharmacological profiles of these derivatives, showcasing the compound's versatility in medicinal chemistry .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid involves its ability to undergo various chemical transformations. The tert-butoxycarbonyl group serves as a protecting group for the piperidine nitrogen, allowing selective reactions at other functional groups. The hydroxyl and carboxylic acid groups participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Solubility and Stability

- The 3-hydroxy group in the target compound improves aqueous solubility compared to hydrophobic analogs like 1-Boc-4-phenylpiperidine-3-carboxylic acid (logP ~2.5 vs. ~3.2) .

- Fluorinated derivatives (e.g., 4-F or 3,3-diF) exhibit increased metabolic stability and electronegativity, making them suitable for CNS-targeting therapeutics .

Biological Activity

1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid (Boc-3-OH-Pip-4-COOH) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has implications in various therapeutic areas, including antibacterial and anticancer activities.

- Chemical Formula : C11H19NO5

- Molecular Weight : 245.27 g/mol

- CAS Number : 1260876-51-4

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of Boc-3-OH-Pip-4-COOH. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, in a study involving dual inhibitors of bacterial topoisomerases, compounds similar to Boc-3-OH-Pip-4-COOH demonstrated minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis .

The mechanism by which Boc-3-OH-Pip-4-COOH exerts its antibacterial effects appears to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition disrupts bacterial cell division and leads to cell death, making it a promising candidate for treating infections caused by resistant bacterial strains .

Case Studies

- In Vivo Efficacy : In an experimental model of infection, Boc-3-OH-Pip-4-COOH derivatives were tested for their effectiveness in treating infections caused by vancomycin-intermediate Staphylococcus aureus (VISA). The results indicated that these compounds not only inhibited bacterial growth but also reduced infection severity in treated mice .

- Safety Profile : Toxicological assessments have shown that Boc-3-OH-Pip-4-COOH exhibits a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Data Summary

| Property | Value |

|---|---|

| Chemical Name | 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid |

| CAS Number | 1260876-51-4 |

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.27 g/mol |

| Antibacterial MIC (Gram-positive) | <0.03125 μg/mL |

| Antibacterial MIC (Gram-negative) | 1–4 μg/mL |

Q & A

Q. What are the key synthetic strategies for 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protection-deprotection sequences. A common approach is:

Piperidine Ring Functionalization : Start with a piperidine derivative (e.g., 4-carboxypiperidine) and introduce hydroxylation at the 3-position. Enzymatic or chemical hydroxylation methods may be employed.

Boc Protection : Protect the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or acetonitrile) with a base like DMAP or triethylamine .

Carboxylic Acid Activation : If the carboxylic acid group is not already present, introduce it via oxidation (e.g., KMnO₄ or RuO₄) or carboxylation (CO₂ under high pressure).

Q. Critical Considerations :

Q. How should researchers purify and characterize this compound?

Methodological Answer: Purification :

Q. Characterization :

- NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyl/carboxylic acid protons (broad signals at δ ~5–6 ppm and ~12 ppm, respectively) .

- Mass Spectrometry (MS) : Look for [M+H]⁺ or [M–Boc+H]⁺ fragments to verify molecular weight.

- IR Spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad O–H stretch) .

Q. What safety precautions are essential during handling?

Methodological Answer:

- Hazard Mitigation : The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-piperidine derivatives) or chiral catalysts (e.g., Sharpless epoxidation catalysts for hydroxylation) .

- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of diastereomers in solvent mixtures (e.g., ethanol/water) to isolate the desired enantiomer .

- Analytical Validation : Confirm stereochemistry via X-ray crystallography or chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How to resolve conflicting spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Case Study : If NMR suggests equatorial hydroxyl placement but X-ray shows axial, consider:

- Solvent Effects : NMR in DMSO may stabilize intramolecular H-bonding, altering observed conformation.

- Dynamic Exchange : Use variable-temperature NMR to detect conformational flexibility.

- Computational Modeling : Compare DFT-optimized structures with experimental data .

- Multi-Technique Cross-Validation : Combine NOESY (for spatial proximity) and X-ray to resolve ambiguities .

Q. What experimental design principles optimize Boc deprotection without acidolysis?

Methodological Answer:

- Design of Experiments (DoE) : Use a fractional factorial design to test variables:

- Factors : Temperature (20–50°C), solvent (TFA/dichloromethane vs. HCl/dioxane), reaction time (1–24 h).

- Response : Yield of deprotected product (HPLC quantification) .

- Alternative Deprotection : Explore catalytic hydrogenation (Pd/C, H₂) or enzymatic cleavage (e.g., lipases) to avoid acidic conditions .

Q. How to address low yields in multi-step syntheses?

Methodological Answer:

- Bottleneck Analysis : Identify low-yield steps via intermediate quantification (e.g., LC-MS).

- Step Optimization : For example, if Pd-catalyzed coupling (Step 3 in ) underperforms:

- Screen ligands (XPhos vs. SPhos) to improve catalytic efficiency.

- Adjust reaction atmosphere (argon vs. nitrogen) to stabilize Pd intermediates.

- In Situ Monitoring : Use FTIR or ReactIR to track reactive intermediates and optimize quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.